molecular formula C22H19N3O2 B11306336 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methoxybenzamide

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methoxybenzamide

Cat. No.: B11306336
M. Wt: 357.4 g/mol
InChI Key: YWHAPWMWSFZVFG-UHFFFAOYSA-N
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Description

N-[5-(1H-1,3-benzodiazol-2-yl)-2-methylphenyl]-3-methoxybenzamide is a complex organic compound that features a benzodiazole ring fused with a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-1,3-benzodiazol-2-yl)-2-methylphenyl]-3-methoxybenzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Substitution Reaction: The benzodiazole ring is then subjected to a substitution reaction with 2-methylphenyl halide under basic conditions to introduce the 2-methylphenyl group.

    Amidation: The final step involves the reaction of the substituted benzodiazole with 3-methoxybenzoyl chloride in the presence of a base to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-1,3-benzodiazol-2-yl)-2-methylphenyl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The benzamide group can be reduced to an amine under reductive conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[5-(1H-1,3-benzodiazol-2-yl)-2-methylphenyl]-3-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: It is explored for its potential use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of N-[5-(1H-1,3-benzodiazol-2-yl)-2-methylphenyl]-3-methoxybenzamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptor sites in the central nervous system, modulating neurotransmitter activity. The benzodiazole ring is known to interact with GABA receptors, potentially leading to anxiolytic or sedative effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(1H-1,3-benzodiazol-2-yl)-2-methylphenyl]-2-phenylbutanamide
  • N-[5-(1H-1,3-benzodiazol-2-yl)-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl]-2,2,2-trifluoroacetamide

Uniqueness

N-[5-(1H-1,3-benzodiazol-2-yl)-2-methylphenyl]-3-methoxybenzamide is unique due to the presence of the methoxy group, which can significantly alter its electronic properties and reactivity compared to similar compounds. This makes it particularly interesting for applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methoxybenzamide

InChI

InChI=1S/C22H19N3O2/c1-14-10-11-15(21-23-18-8-3-4-9-19(18)24-21)13-20(14)25-22(26)16-6-5-7-17(12-16)27-2/h3-13H,1-2H3,(H,23,24)(H,25,26)

InChI Key

YWHAPWMWSFZVFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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